4-(Tert-butoxycarbonylamino)picolinic acid
Description
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Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNGMBRXAOOPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159981-87-9 | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Boc-amino)picolinic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(Boc-amino)picolinic acid, a key building block in modern medicinal chemistry and organic synthesis. From its fundamental physicochemical properties to its applications in the development of novel therapeutics, this document serves as a technical resource for professionals in the field.
Core Molecular Attributes of 4-(Boc-amino)picolinic Acid
4-(Boc-amino)picolinic acid, systematically named 4-[(tert-butoxycarbonyl)amino]-2-pyridinecarboxylic acid, is a derivative of picolinic acid, which is a pyridine ring substituted with a carboxylic acid at the 2-position.[1] The addition of a Boc-protected amine group at the 4-position enhances its utility as a versatile synthetic intermediate.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its primary function is to prevent the amine from participating in unwanted side reactions during a chemical transformation. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic sequences.
Chemical Structure and Molecular Formula
The chemical structure of 4-(Boc-amino)picolinic acid consists of a pyridine ring with a carboxylic acid group at the 2-position and a Boc-protected amine at the 4-position.
Molecular Formula: C₁₁H₁₄N₂O₄[2]
Below is a 2D representation of the molecular structure:
Caption: 2D structure of 4-(Boc-amino)picolinic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Boc-amino)picolinic acid is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 238.24 g/mol | [2] |
| CAS Number | 1159981-87-9 | [2] |
| Appearance | Off-white solid | [2] |
| Purity | Typically ≥96% | [2] |
| InChI Key | NYNGMBRXAOOPEY-UHFFFAOYSA-N | [2] |
For comparison, the parent compound, 4-aminopicolinic acid, has a molecular weight of 138.12 g/mol and a molecular formula of C₆H₆N₂O₂.[3][4]
Synthesis and Characterization
The synthesis of 4-(Boc-amino)picolinic acid typically involves the protection of the amino group of 4-aminopicolinic acid. A general synthetic workflow is outlined below.
General Synthetic Workflow
The synthesis commences with the readily available 4-aminopicolinic acid. The protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Caption: General workflow for the synthesis of 4-(Boc-amino)picolinic acid.
Experimental Protocol: Boc Protection of 4-Aminopicolinic Acid
The following is a representative experimental protocol for the synthesis of 4-(Boc-amino)picolinic acid.
Materials:
-
4-Aminopicolinic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Aqueous acid (e.g., 1M HCl) for workup
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 4-aminopicolinic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add the base (e.g., triethylamine) to the solution.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure 4-(Boc-amino)picolinic acid.
Causality Behind Experimental Choices:
-
The choice of a non-protic solvent like DCM or THF is crucial to prevent unwanted reactions with the Boc anhydride.
-
The base is necessary to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
-
Acidic workup is performed to protonate any unreacted starting material and the carboxylate, facilitating its separation from the desired product during extraction.
Characterization
The identity and purity of the synthesized 4-(Boc-amino)picolinic acid should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the Boc group (a characteristic singlet at ~1.5 ppm in ¹H NMR) and the correct substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the calculated molecular weight of 238.24 g/mol .
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the N-H stretch of the carbamate, the C=O stretch of the carbamate and carboxylic acid, and the aromatic C-H and C=C stretches.
Applications in Research and Drug Discovery
4-(Boc-amino)picolinic acid is a valuable building block in several areas of chemical research and development, primarily due to its bifunctional nature. The carboxylic acid and the protected amine allow for sequential and regioselective modifications.
Peptide Synthesis and Peptidomimetics
The carboxylic acid moiety can be activated and coupled with amines to form amide bonds, a fundamental reaction in peptide synthesis. The Boc-protected amine allows for the incorporation of the picolinic acid scaffold into a peptide chain. Subsequent deprotection of the Boc group reveals a free amine that can be further elaborated.
Linker Chemistry for Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, 4-(Boc-amino)picolinic acid can be utilized as a component of a linker system in antibody-drug conjugates. The picolinic acid core can be attached to the antibody, and after deprotection, the amino group can be used to conjugate a cytotoxic payload.
Synthesis of Heterocyclic Scaffolds
The functional groups on 4-(Boc-amino)picolinic acid make it a versatile starting material for the synthesis of more complex heterocyclic systems. The carboxylic acid can be converted into other functional groups, and the amine, after deprotection, can participate in cyclization reactions.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling 4-(Boc-amino)picolinic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion
4-(Boc-amino)picolinic acid is a synthetically versatile molecule with significant applications in medicinal chemistry and organic synthesis. Its well-defined structure and the orthogonal reactivity of its functional groups make it an invaluable tool for researchers and scientists in the development of novel chemical entities. This guide has provided a foundational understanding of its properties, synthesis, and applications, empowering professionals to effectively utilize this important chemical building block.
References
-
Picolinic acid - Wikipedia . Wikipedia. [Link]
Sources
Technical Monograph: 4-[(tert-butoxycarbonyl)amino]-2-pyridinecarboxylic Acid
Topic: 4-[(tert-butoxycarbonyl)amino]-2-pyridinecarboxylic acid synonyms Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.
Identity, Verification, and Synthetic Utility of a Critical Picolinic Scaffold
Executive Summary
4-[(tert-butoxycarbonyl)amino]-2-pyridinecarboxylic acid (CAS: 129611-02-7) is a high-value heterocyclic building block used extensively in the synthesis of peptidomimetics, metallo-pharmaceuticals, and PROTAC linkers. Its dual functionality—a manipulatable carboxylic acid at the C2 position and a Boc-protected amine at the C4 position—makes it a linchpin in orthogonal protection strategies.
This guide addresses a frequent failure mode in drug development: nomenclature ambiguity . Due to the complex numbering of pyridine derivatives, this molecule is often confused with its regioisomers (isonicotinic derivatives) or homologs (aminomethyl derivatives). This document provides a definitive synonym reference, structural verification protocols, and handling guidelines to ensure experimental integrity.
Nomenclature & Identity Verification
The primary source of error when sourcing or documenting this compound is the interchangeability of trivial and systematic names. The table below consolidates valid identifiers to streamline database searching and procurement.
Table 1: Validated Synonyms and Identifiers
| Category | Identifier / Synonym | Notes |
| Common Trivial Name | 4-(Boc-amino)picolinic acid | "Picolinic" implies pyridine-2-carboxylic acid.[1][2][3][4][5] Most common vendor name. |
| IUPAC Name | 4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid | Systematic and unambiguous. |
| Alternative Systematic | 2-Pyridinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- | Used in CAS indexing. |
| Inverted Name | 4-(tert-Butoxycarbonylamino)-2-pyridinecarboxylic acid | Common in patent literature. |
| CAS Registry Number | 129611-02-7 | Primary Key. Do not confuse with 260970-57-8 (aminomethyl homolog). |
| Molecular Formula | C₁₁H₁₄N₂O₄ | MW: 238.24 g/mol |
Structural Visualization
The following diagram illustrates the core structural components and the numbering scheme that dictates its nomenclature.
Figure 1: Structural decomposition of the target molecule. The "Picolinic" designation rigidly fixes the carboxylic acid at position 2, distinguishing it from Nicotinic (3) and Isonicotinic (4) acids.
Structural Integrity: The "Regioisomer Trap"
In high-throughput synthesis, a common error involves substituting the target with its isomers or homologs. This section details how to distinguish these "imposters" using analytical data.
The Critical Distinction: Picolinic vs. Isonicotinic[6]
-
Target (Picolinic): Carboxyl at C2.[3][4] Nitrogen is adjacent to the acid.[3][4][6]
-
Imposter (Isonicotinic): Carboxyl at C4.[7] Often called 2-(Boc-amino)isonicotinic acid (CAS 214472-06-7).
The Homolog Trap
Researchers frequently confuse 4-(Boc-amino) with 4-(Boc-aminomethyl) .
-
Target: -NH-Boc attached directly to the ring. (CAS 129611-02-7).
-
Homolog: -CH₂-NH-Boc attached to the ring.[6] (CAS 260970-57-8).[1][8]
-
Consequence: The homolog introduces an extra methylene group, destroying the conjugation of the amine with the pyridine ring and altering the vector of the substituent in Structure-Activity Relationship (SAR) studies.
Analytical Verification (Self-Validating Protocol)
To verify you have the correct isomer, check the 1H NMR coupling constants :
-
C2-COOH (Target): You will observe a distinct singlet or doublet (depending on C6 substitution) for the C3 proton around 8.0–8.5 ppm, heavily deshielded by the adjacent acid and ring nitrogen.
-
C4-COOH (Imposter): The symmetry of the isonicotinic core often yields a simpler splitting pattern (two doublets if C2-substituted) that differs significantly from the picolinic pattern.
Synthetic Utility & Workflow
This scaffold is primarily used as an "N-capped" amino acid mimic. The pyridine nitrogen provides unique hydrogen-bonding capabilities and metal chelation properties (e.g., Zinc binding in metalloprotease inhibitors) that phenyl analogues lack.
Figure 2: Synthetic workflow. Path A represents standard peptidomimetic synthesis. Path B highlights the scaffold's utility in fragment-based drug discovery (FBDD) for metallo-enzymes.
Experimental Protocol: Boc-Protection of 4-Aminopicolinic Acid
If the commercial building block is unavailable or cost-prohibitive, it can be synthesized from 4-amino-2-pyridinecarboxylic acid.
Objective: Selective protection of the exocyclic amine without esterifying the carboxylic acid.
Reagents
-
Substrate: 4-Amino-2-pyridinecarboxylic acid (4-Aminopicolinic acid).
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O).
-
Base: Sodium Hydroxide (NaOH) or Triethylamine (TEA).
-
Solvent: 1:1 Dioxane/Water or THF/Water.
Step-by-Step Methodology
-
Dissolution (pH Control): Suspend 4-aminopicolinic acid (1.0 equiv) in a 1:1 mixture of Dioxane/H₂O. Add 1N NaOH (1.1 equiv) dropwise.
-
Expert Insight: The starting material is zwitterionic. The base is required to solubilize the amino acid and ensure the amine is nucleophilic (unprotonated).
-
-
Addition: Cool the solution to 0°C. Add Boc₂O (1.2 equiv) dissolved in a minimal amount of dioxane dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.
-
Monitoring: Monitor by LC-MS. The product peak (M+1 ≈ 239) should appear, and the starting material (M+1 ≈ 139) should disappear.
-
-
Workup (Critical Step):
-
Evaporate the dioxane under reduced pressure.
-
Acidify the remaining aqueous layer carefully with 1N HCl to pH 3–4.
-
Why: This protonates the carboxylate (forming the free acid) but keeps the Boc group stable (Boc is acid-labile but stable at pH 3–4 for short periods).
-
-
Isolation: The product often precipitates as a white solid upon acidification. Filter, wash with cold water, and dry in vacuo. If no precipitate forms, extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Yield & Characterization
-
Typical Yield: 75–85%.
-
Appearance: White to off-white powder.
-
Storage: 2–8°C, desiccated.
References
-
ChemicalBook. (n.d.). 4-(Boc-aminomethyl)pyridine-2-carboxylic acid synthesis. Retrieved from (Note: Used for comparative homolog data).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129611-02-7. Retrieved from .
-
Selleck Chemicals. (2024). Isonicotinic acid (Isomer comparison). Retrieved from .
-
University of Valladolid. (2014). Picolinic and Isonicotinic Acids - UVaDOC. Retrieved from .
-
Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid (Related scaffold applications). Retrieved from .
Sources
- 1. 4-(boc-aminomethyl)pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 8. 4-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid;CAS No.:260970-57-8 [chemshuttle.com]
Technical Monograph: Solubility & Handling of 4-(Boc-amino)picolinic acid
[1][2]
Executive Summary
4-(Boc-amino)picolinic acid is a bifunctional pyridine intermediate used primarily in peptidomimetic drug design and metallo-organic ligand synthesis.[1][2] Its solubility behavior is governed by a "solubility switch" mechanism: the lipophilic tert-butyloxycarbonyl (Boc) group masks the polarity of the amine, while the picolinic acid moiety retains pH-dependent aqueous solubility.[2]
-
Primary Solvent Class: Polar Aprotic (DMSO, DMF) – Ideal for coupling reactions.[2][3]
-
Extraction Solvent: Chlorinated solvents (DCM, CHCl₃) or Esters (Ethyl Acetate) – Effective only at acidic pH.[2][3]
-
Aqueous Solubility: pH-dependent.[1][2] Insoluble at pH < 5; Soluble at pH > 8 (as a carboxylate salt).[2][3]
Physicochemical Basis of Solubility[2]
To manipulate this compound effectively, one must understand the competition between its functional groups.[2][3]
| Feature | Chemical Moiety | Effect on Solubility |
| Hydrophobic Masking | tert-Butyl carbamate (Boc) | Drastically reduces water solubility compared to the parent 4-aminopicolinic acid.[1][2] Increases affinity for DCM and EtOAc.[2][3] |
| Acidic Head | Carboxylic Acid (C2 position) | Provides a "pH handle."[2][3] pKa ≈ 4.5–5.[2][3]0. Allows dissolution in basic aqueous media (NaHCO₃, NaOH).[2][3] |
| Weak Base | Pyridine Nitrogen | The electron-withdrawing effect of the carboxyl group and the carbamate reduces the basicity of the pyridine nitrogen compared to pyridine itself.[2][3] Protonation is possible but risky due to Boc acid-lability.[1][2] |
Structural Logic
Unlike the parent 4-aminopicolinic acid , which is zwitterionic and water-soluble, the Boc-protected variant behaves as a lipophilic organic acid.[1][2] The Boc group disrupts the potential for strong intermolecular hydrogen bonding lattices often seen in amino acids, generally improving solubility in organic solvents.[2][3]
Solubility Compatibility Matrix
The following data summarizes the compound's behavior at 25°C.
Organic Solvents
| Solvent Class | Solvent | Solubility Rating | Application |
| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Recommended. Standard solvents for HATU/EDC coupling reactions.[1][2] |
| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Excellent for liquid-liquid extraction and column chromatography loading.[1][3] |
| Esters | Ethyl Acetate | Moderate to High | Good for workup/extraction.[1][2][3] May require warming for saturation.[2][3] |
| Alcohols | Methanol, Ethanol | Moderate | Soluble, but avoid if esterification side-reactions are a concern during prolonged storage.[1][2][3] |
| Ethers | Diethyl Ether, MTBE | Low / Insoluble | Used as anti-solvents to precipitate the product from concentrated DCM/DMF solutions.[2][3] |
| Hydrocarbons | Hexanes, Heptane | Insoluble | Strictly used for washing solids or inducing precipitation.[2][3] |
Aqueous Media (pH Dependent)
| Aqueous Condition | Solubility | Mechanism |
| Acidic (0.1 M HCl) | Insoluble | Molecule exists as free acid (uncharged).[1][2] Precipitates out. |
| Neutral (Water) | Very Low | Hydrophobic Boc group dominates.[2][3] |
| Basic (Sat. NaHCO₃) | Soluble | Deprotonation of COOH → COO⁻Na⁺.[2][3] Forms a water-soluble salt.[1][2] |
| Strong Base (1M NaOH) | Soluble | Caution: Prolonged exposure may hydrolyze the Boc group or the methyl ester if present.[2][3] |
Experimental Protocols
Protocol A: Dissolution for Solid-Phase Peptide Synthesis (SPPS)
Context: Preparing the building block for coupling to a resin-bound amine.[1][2]
-
Calculate: Weigh the required amount of 4-(Boc-amino)picolinic acid (typically 3–5 equivalents relative to resin loading).[1][2]
-
Solvent Choice: Use DMF (N,N-Dimethylformamide) .[2][3][4] It provides the highest solubility and kinetics for acylation.[2][3]
-
Activation: Add the coupling reagent (e.g., HATU or HBTU) before adding the base (DIEA/NMM) to prevent premature racemization or side reactions, although racemization is less of a concern for picolinic acids compared to chiral amino acids.[2][3]
Protocol B: The "pH Swing" Purification (Self-Validating)
Context: Removing non-acidic impurities (e.g., unreacted reagents) without column chromatography.[1]
This protocol relies on the compound's ability to switch between organic-soluble and water-soluble states.[1][2]
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Basic Extraction (The Switch): Extract the organic layer with Saturated Aqueous NaHCO₃ (2x).[2][3]
-
Wash: Wash the combined aqueous extracts with fresh EtOAc (1x) to remove trapped lipophilic impurities.
-
Acidification (The Return): Cool the aqueous phase to 0°C. Slowly acidify with 10% Citric Acid or 1M HCl to pH ~3–4.
-
Recovery: Extract the cloudy aqueous mixture with DCM or EtOAc (3x). Dry the organic layer (Na₂SO₄) and concentrate.[2][3][4][5]
Visualizing the Solubility Logic
The following diagram illustrates the chemical species changes that dictate solubility during the extraction process.
Figure 1: The "pH Swing" mechanism.[2][3] The compound moves between phases based on the protonation state of the carboxylic acid.[2][3]
Stability & Troubleshooting
Acid Sensitivity (Boc Lability)
While the picolinic acid core is robust, the carbamate (Boc) is acid-labile.[2]
-
Danger Zone: Avoid dissolving in alcohols containing HCl or using TFA (Trifluoroacetic acid) unless deprotection is intended.[2][3]
-
Spontaneous Deprotection: In highly acidic aqueous solutions (pH < 1), the Boc group may cleave over time, yielding the water-soluble 4-aminopicolinic acid, which will be lost in the aqueous waste during extraction.[2] Always use weak acids (Citric acid) or dilute HCl for acidification. [3]
Aggregation
If the compound forms a gel in DCM:
References
-
Sigma-Aldrich. 4-(tert-butoxycarbonylamino)picolinic acid Product Page. (CAS 1159981-87-9).[1][2][6] Retrieved from .[1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59803546, 4-(4-Aminophenoxy)picolinic acid (Structural Analog Data). Retrieved from .[2][3]
-
BenchChem. The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group. Retrieved from .[2][3]
-
Bordwell, F.G. pKa Table in DMSO and Water. Organic Chemistry Data. Retrieved from .[2][3]
Sources
- 1. 4-(4-Aminophenoxy)picolinic acid | C12H10N2O3 | CID 59803546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. 4-(tert-butoxycarbonylamino)picolinic acid | 1159981-87-9 [sigmaaldrich.com]
Methodological & Application
protocol for Boc protection of 2-pyridinecarboxylic acid derivatives
Application Note: Protocol for Boc Protection of 2-Pyridinecarboxylic Acid Derivatives
Abstract & Strategic Overview
The protection of amino-functionalized 2-pyridinecarboxylic acid (picolinic acid) derivatives with a tert-butyloxycarbonyl (Boc) group is a frequent yet deceptive challenge in medicinal chemistry. Unlike standard aliphatic amines, these substrates present a "perfect storm" of synthetic difficulties:
-
Zwitterionic Solubility: The coexistence of a basic pyridine nitrogen/amine and an acidic carboxylate renders them insoluble in most organic solvents.
-
Nucleophilicity Gradient: The electron-deficient pyridine ring significantly reduces the nucleophilicity of ring-attached amines (e.g., 6-aminopicolinic acid), often necessitating forcing conditions that lead to side reactions.
-
Bis-Boc Formation: For 2-aminopyridines, the formation of chemically stable bis-Boc species (
) is a common thermodynamic trap.
This guide provides three distinct protocols tailored to the specific electronic and steric nature of the substrate, ensuring high yield and purity.
Mechanistic Insight & Decision Logic
Before selecting a protocol, you must classify your substrate. The reaction pathway depends entirely on the nucleophilicity of the amine and the solubility of the zwitterion.
Substrate Classification
-
Class A: Exocyclic Amines (e.g., 4-(aminomethyl)pyridine-2-carboxylic acid).
-
Behavior: Resembles standard amino acids. Good nucleophilicity.
-
Challenge: Solubility (Zwitterion).
-
-
Class B: Aminopyridines (e.g., 6-aminopyridine-2-carboxylic acid).
-
Behavior: Poor nucleophile due to resonance delocalization into the pyridine ring.
-
Challenge: Requires catalysis (DMAP); prone to bis-protection.
-
-
Class C: Reduced Pyridines (e.g., Piperidine-2-carboxylic acid / Pipecolic acid).
-
Behavior: Secondary aliphatic amine.[1] High nucleophilicity.
-
Challenge: Steric hindrance if substituted.
-
Decision Tree (DOT Visualization)
Figure 1: Decision matrix for selecting the optimal Boc-protection strategy based on substrate electronics and solubility.
Experimental Protocols
Protocol A: Standard Aqueous (Schotten-Baumann)
Best for: Class A (Exocyclic amines) and Class C (Pipecolic acid derivatives).
Theory: The base (NaOH) deprotonates the carboxylic acid, solubilizing the molecule as a carboxylate salt in the aqueous phase. The amine remains nucleophilic and attacks the Boc anhydride.
Reagents:
-
Substrate (1.0 equiv)
- (1.1 – 1.5 equiv)
-
NaOH or
(2.0 – 2.5 equiv) -
Solvent: 1:1 Mixture of Water and 1,4-Dioxane (or THF)
Step-by-Step:
-
Dissolution: In a round-bottom flask, suspend the substrate in water (
). -
Basification: Add 1N NaOH dropwise until the solution becomes clear (pH ~10-11). The substrate is now a soluble carboxylate.
-
Addition: Dilute with an equal volume of 1,4-Dioxane. Add
(dissolved in a minimal amount of dioxane) dropwise at 0°C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Self-Validation: The pH will drop as HF/Carbonic acid forms. Maintain pH >9 by adding small aliquots of base if necessary.[2]
-
-
Workup (Critical):
-
Wash the basic aqueous layer with
( ) to remove unreacted and non-polar impurities. -
Acidification: Cool the aqueous layer to 0°C. Carefully acidify with 1N HCl or citric acid to pH 3–4 (the isoelectric point).
-
Outcome: The product should precipitate as a white solid. Filter and dry.[1][3]
-
Troubleshooting: If no precipitate forms (common with highly polar pyridines), extract the acidic aqueous layer with n-Butanol or DCM:Isopropanol (3:1) .
-
Protocol B: DMAP-Catalyzed Organic Method
Best for: Class B (6-aminopicolinic acid) and sterically hindered amines.
Theory: Aromatic amines on the pyridine ring are poor nucleophiles. DMAP acts as a nucleophilic catalyst, attacking
Reagents:
-
Substrate (1.0 equiv)
- (2.0 – 3.0 equiv)
-
DMAP (0.1 – 0.5 equiv)
-
Triethylamine (
) (2.0 equiv) -
Solvent: Anhydrous DCM or DMF (if solubility is poor)
Step-by-Step:
-
Setup: Dissolve substrate and
in anhydrous DCM under inert atmosphere ( ). -
Addition: Add
slowly. -
Reaction: Stir at RT for 16–24 hours. If conversion is low (check LCMS), heat to reflux (40°C).
-
Bis-Boc Management:
-
Check: LCMS will likely show a mixture of Mono-Boc (
) and Bis-Boc ( ). -
Correction: If Bis-Boc is major, treat the crude mixture with TFA (3 equiv) in DCM for 30 minutes at 0°C, or use
in MeOH at reflux for 1 hour. This selectively cleaves the "loose" second Boc group while keeping the primary Boc intact.
-
-
Workup:
-
Wash with 10% citric acid (removes DMAP/TEA).
-
Wash with Brine.[3]
-
Dry over
and concentrate.
-
Protocol C: The "One-Pot" Silylation (Transient Protection)
Best for: Highly insoluble zwitterions that fail Protocol A.
Theory: Silylating the carboxylic acid and the amine temporarily breaks the zwitterionic lattice, making the molecule soluble in organic solvents (DCM). The silyl-amine is highly reactive toward
Step-by-Step:
-
Suspend substrate in dry DCM.
-
Add TMSCl (2.2 equiv) and DIPEA (2.5 equiv). Reflux for 1–2 hours until a clear solution forms (formation of silyl ester and silyl amine).
-
Cool to 0°C. Add
(1.1 equiv). -
Stir at RT for 3 hours.
-
Quench: Add MeOH (cleaves silyl ester/amine) and stir for 30 mins.
-
Workup: Evaporate solvents. Partition residue between aqueous base (pH 10) and ether (wash). Acidify aqueous layer to pH 3 and extract with DCM/IPA.
Quantitative Data & Troubleshooting
| Parameter | Protocol A (Aqueous) | Protocol B (DMAP) | Protocol C (Silyl) |
| Target Substrate | Exocyclic Amines / Pipecolic | Aminopyridines (Aromatic) | Insoluble Amino Acids |
| Typical Yield | 85 – 95% | 60 – 80% | 75 – 90% |
| Major Impurity | Unreacted SM (if pH drifts) | Bis-Boc Product | Silyl byproducts |
| Solubility Req. | Water soluble at pH 10 | Soluble in DCM/DMF | Soluble in DCM after TMSCl |
| Key Risk | Isoelectric precipitation failure | Over-reaction ( | Moisture sensitivity |
Self-Validating The Workup (The "pH Trap"): For pyridine carboxylic acids, the workup is the most common point of failure.
-
Too Acidic (pH < 2): The pyridine ring nitrogen protonates (
). The molecule becomes a dicationic salt and stays in the water. Yield = 0%. -
Too Basic (pH > 5): The carboxylic acid deprotonates (
). The molecule stays in the water. Yield = 0%. -
Target: You must hit the Isoelectric Point (pI) , typically pH 3.5 – 4.0 . Use a calibrated pH meter, not just paper.
References
-
General Mechanism & DMAP Catalysis
-
Selective Mono-Protection Strategies
-
Hernández, J.G., et al. "General Method for Selective Mono-Boc Protection of Diamines." J. Mex. Chem. Soc. 2012. Link
-
-
Boc Protection of 2-Aminopyridines (Bis-Boc Issues)
-
Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + DMAP)." Link
-
-
Workup of Water-Soluble Carboxylic Acids
-
Silylation Protocol (Transient Protection)
-
Sigma-Aldrich. "Protocol for Amino Acid Protection via TMS-Ester." (Adapted from general amino acid protocols). Link
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. sciforum.net [sciforum.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chemimpex.com [chemimpex.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
4-(Boc-amino)picolinic acid as a ligand for transition metal coordination
An In-Depth Technical Guide to 4-(Boc-amino)picolinic Acid as a Ligand for Transition Metal Coordination
Authored by a Senior Application Scientist
This document serves as a detailed application note and protocol guide for researchers, medicinal chemists, and materials scientists interested in the coordination chemistry of 4-(tert-butoxycarbonyl-amino)picolinic acid. We will explore its synthesis, coordination behavior, and the applications of its transition metal complexes, underpinned by field-proven insights and detailed experimental methodologies.
Introduction: A Ligand of Strategic Importance
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are foundational building blocks in coordination chemistry.[1][2] Their ability to act as bidentate chelating agents, coordinating through the pyridine nitrogen and the carboxylate oxygen, allows them to form stable complexes with a wide range of transition metals.[2][3] These complexes are at the forefront of research in areas as diverse as catalysis, medicine, and materials science.[4][5][6]
The strategic introduction of a 4-amino substituent, protected by a tert-butoxycarbonyl (Boc) group, transforms the simple picolinic acid scaffold into a highly versatile and tunable ligand. The Boc group serves two primary functions:
-
Electronic Modulation : It alters the electron density of the pyridine ring, influencing the stability, redox properties, and reactivity of the resulting metal complexes.
-
Synthetic Utility : The Boc group is a robust protecting group, stable under a variety of conditions but readily removable with mild acid.[7][8][9] This provides a crucial synthetic handle for further functionalization, enabling the conjugation of the ligand-metal complex to other molecules, such as peptides or targeting moieties, a key strategy in drug development.[10]
This guide provides the technical foundation for leveraging 4-(Boc-amino)picolinic acid in the synthesis of novel transition metal complexes with tailored properties.
Ligand Synthesis Pathway
The synthesis of 4-(Boc-amino)picolinic acid is a multi-step process that begins with a commercially available precursor, picolinic acid. The most common route involves the synthesis of 4-aminopicolinic acid, followed by the protection of the amino group.[11][12]
The key steps are:
-
N-Oxidation : Picolinic acid is first converted to picolinic acid N-oxide.
-
Nitration : The N-oxide is nitrated, directing the nitro group to the 4-position to yield 4-nitropicolinic acid N-oxide.[11]
-
Reduction : The nitro group is then reduced to an amino group, typically via catalytic hydrogenation, to produce 4-aminopicolinic acid.[11]
-
Boc Protection : The final step is the reaction of 4-aminopicolinic acid with di-tert-butyl dicarbonate (Boc)₂O to protect the exocyclic amine, yielding the target ligand.[8]
Coordination Chemistry and Structural Aspects
Like its parent compound, 4-(Boc-amino)picolinic acid primarily functions as a bidentate, N,O-chelating ligand.[3] Upon deprotonation of the carboxylic acid, the ligand forms a stable five-membered chelate ring with a transition metal ion. This coordination mode is highly favorable and has been observed in numerous crystal structures of related picolinate complexes.[3][13]
The general coordination can be represented as follows:
The steric bulk of the tert-butyl group in the Boc substituent is positioned away from the coordination sphere and generally does not interfere with complex formation. The electronic effect of the 4-(Boc-amino) group, being an electron-donating group, can increase the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds compared to unsubstituted picolinic acid.
Application Notes: Harnessing the Potential of Coordinated Complexes
The transition metal complexes derived from 4-(Boc-amino)picolinic acid are promising candidates for a variety of applications, leveraging the unique properties endowed by the metal center.
-
Medicinal Chemistry and Drug Development : Transition metal complexes offer unique geometries and mechanisms of action not readily accessible to organic molecules.[14][15] Complexes of picolinic acid derivatives have been investigated for their ability to interact with and cleave DNA, making them potential artificial nucleases for anticancer therapy.[16][17] The Boc-amino group provides a site for bioconjugation after deprotection, allowing the metal complex to be attached to targeting vectors. Furthermore, metal complexes are being explored for anti-inflammatory and antimicrobial applications.[15][18][19]
-
Homogeneous Catalysis : Metal complexes are workhorses in catalysis. Picolinate-type ligands can support various transition metals in oxidation and C-C bond formation reactions.[20] For instance, complexes of molybdenum and vanadium with amino acid-derived ligands have shown excellent activity in the epoxidation of alkenes.[21][22] The electronic tunability afforded by the 4-substituent can be used to optimize catalytic efficiency.
-
Materials Science : The coordination of this ligand to metal ions can lead to the formation of colored materials and coordination polymers with interesting structural and photophysical properties.[23] These materials could find use as pigments, sensors, or in electronic devices.
Experimental Protocols
The following protocols provide a robust framework for the synthesis and characterization of transition metal complexes using 4-(Boc-amino)picolinic acid.
Protocol 1: Synthesis of a Divalent Metal Complex [M(4-Boc-amino-pic)₂]
This protocol describes a general procedure for synthesizing a neutral complex with a divalent transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)).
Materials:
-
4-(Boc-amino)picolinic acid (1 equivalent)
-
Metal(II) salt (e.g., chloride, acetate, or perchlorate) (0.5 equivalents)
-
Ethanol or Methanol (Anhydrous)
-
Triethylamine (or other suitable base, 1 equivalent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Ligand Dissolution : Dissolve 4-(Boc-amino)picolinic acid (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask. Gentle warming may be required.
-
Deprotonation : Add triethylamine (1.0 mmol) to the solution to deprotonate the carboxylic acid. Stir for 10 minutes at room temperature. Causality: Deprotonation is necessary to form the picolinate anion, which is the active form of the ligand for coordination.
-
Metal Salt Addition : In a separate beaker, dissolve the metal(II) salt (0.5 mmol) in a minimum amount of ethanol (5-10 mL). Add this solution dropwise to the stirring ligand solution.
-
Reaction : Upon addition of the metal salt, a color change or precipitation may be observed. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Causality: Heating provides the activation energy needed to ensure complete complex formation and can improve the crystallinity of the product.
-
Isolation : Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification : Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol (2 x 5 mL) to remove unreacted starting materials and then with diethyl ether (2 x 5 mL) to aid in drying.
-
Drying : Dry the resulting complex under vacuum to a constant weight.
Protocol 2: Characterization of the Metal Complex
A multi-technique approach is essential for unambiguous characterization.
-
Infrared (IR) Spectroscopy : Compare the spectrum of the complex with that of the free ligand. Coordination is confirmed by a significant shift of the C=O stretching frequency of the carboxylate group to a lower wavenumber.[3]
-
UV-Visible Spectroscopy : Dissolve the complex in a suitable solvent (e.g., DMSO, CH₃CN). The electronic spectra will reveal d-d transitions for colored complexes (like Co(II), Ni(II), Cu(II)), which are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral).[24]
-
¹H and ¹³C NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), NMR provides detailed structural information in solution. Coordination will cause shifts in the signals of the pyridine ring protons and carbons.[25]
-
Mass Spectrometry (ESI-MS) : Confirms the molecular weight of the complex and provides evidence of its composition.[13]
-
Magnetic Susceptibility : For paramagnetic complexes, this measurement helps determine the number of unpaired electrons and provides strong evidence for the metal's oxidation state and coordination geometry.[3][24]
-
X-ray Crystallography : The definitive method for determining the solid-state structure, including bond lengths, bond angles, and overall coordination geometry.[1][23]
Data Presentation
Quantitative data should be systematically tabulated for clear interpretation and comparison.
Table 1: Physicochemical Properties of 4-(Boc-amino)picolinic Acid
| Property | Value |
| Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol [26] |
| Appearance | White to off-white solid |
| Melting Point | Varies by purity |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF |
| CAS Number | 260970-57-8 (for methyl ester derivative) |
Table 2: Representative Spectroscopic Data for a [M(4-Boc-amino-pic)₂] Complex
| Technique | Free Ligand (Expected ν/λ) | Metal Complex (Expected ν/λ) | Interpretation of Change |
| FT-IR (ν C=O) | ~1720 cm⁻¹ (acid) | ~1630-1650 cm⁻¹ (asymmetric stretch) | Confirms deprotonation and coordination of the carboxylate group.[3] |
| FT-IR (ν C=N) | ~1590 cm⁻¹ | Shift to higher or lower frequency | Indicates coordination of the pyridine nitrogen. |
| UV-Vis (d-d) | N/A | 500-700 nm (for Co(II), Ni(II)) | Corresponds to electronic transitions within the metal d-orbitals; indicative of geometry.[13][24] |
Conclusion
4-(Boc-amino)picolinic acid is a strategically designed ligand that combines the reliable N,O-bidentate chelation of the picolinate core with the synthetic flexibility of a Boc-protected amine. This combination makes it an exceptionally valuable tool for developing novel transition metal complexes with tailored functions. The protocols and data presented herein provide a comprehensive starting point for researchers to explore the rich coordination chemistry of this ligand and to pioneer its application in catalysis, medicine, and materials science.
References
- Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. (2016, April 15). International Journal of Pharmaceutical Sciences and Research.
- Gharagozlou, M. (2011). A New Method for Synthesis of Colored Transition Metal Complexes with Dipicolinic Acid Ligand Using Amino Acid. Journal of Color Science and Technology, 5(2), 87-93.
- Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Pyridinecarbothioamide Ligands. Benchchem.
- Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. (2026, February 19). Der Pharma Chemica.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medicinal Chemistry.
- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
- BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Peptide Synthesis.
- The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group. Benchchem.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
- mixed ligand complexes of transition metal chelates of picolinic acid, quinaldinic acid and 1- nitroso-2-naphthol with 8-hydroxyquinoline. Jetir.Org.
- Bawa, R. A., et al. (2012, April 25). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes.
- 4-Aminopicolinic acid. CymitQuimica.
- Black, D. StC., et al. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC.
- Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. (2014, May 22). PubMed.
- Picolinic acid. Wikipedia.
- Metal Complexes Promoting Catalytic Cleavage of Nucleic Acids — Biochemical Tools and Therapeutics. PMC.
- Metal Complexes for Therapeutic Applic
- Dipicolinic acid, its analogues and derivatives: Aspects of their coordin
- Pharmaceutical Applications of Metal Complexes and Derived M
- 4-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid;CAS No. - ChemShuttle. ChemShuttle.
- Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. (2025, August 8).
- Vassilev, K., et al. (2013).
- Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. (2013, April 6). Semantic Scholar.
- Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand. (2010, January 15). PubMed.
- Therapeutic Applications of Transition Metal Complexes. (2012, September 15). IOSR Journal.
- Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. (2024, February 11). MDPI.
- Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. (2018, November 25). Journal of Physical Science.
Sources
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. sjctni.edu [sjctni.edu]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. irl.umsl.edu [irl.umsl.edu]
- 12. 4-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 13. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. iosrjournals.org [iosrjournals.org]
- 16. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metal Complexes Promoting Catalytic Cleavage of Nucleic Acids — Biochemical Tools and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions [scirp.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. A New Method for Synthesis of Colored Transition Metal Complexes with Dipicolinic Acid Ligand Using Amino Acid [jcst.icrc.ac.ir]
- 24. jps.usm.my [jps.usm.my]
- 25. researchgate.net [researchgate.net]
- 26. 4-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid;CAS No.:260970-57-8 [chemshuttle.com]
coupling conditions for Boc-aminopicolinic acid in peptide chemistry
Application Note: Advanced Coupling Protocols for Boc-Aminopicolinic Acid in Peptide Chemistry
Executive Summary
Boc-aminopicolinic acids (Boc-APA) are critical scaffolds in peptidomimetic drug design, utilized to introduce conformational constraints (e.g.,
-
As the Acylating Agent (Coupling of Boc-APA): The electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, but the endocyclic nitrogen can interfere via chelation or sequestration of active esters.
-
As the Nucleophile (Coupling to H-APA-): Once deprotected, the aminopicolinic amine is electronically deactivated (analogous to an electron-deficient aniline), making chain elongation notoriously difficult.
This guide provides field-proven protocols to overcome these barriers, ensuring high yield and purity in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry.
Chemical Logic & Mechanistic Insights
The Electronic Landscape
The pyridine ring exerts a strong inductive effect (-I) and mesomeric effect (-M), significantly altering the reactivity compared to standard amino acids.
| Component Role | Electronic Effect | Consequence | Recommended Strategy |
| Carboxyl (Acid) | Carbonyl carbon becomes more electrophilic. | Prone to hydrolysis; Active esters are highly reactive but unstable. | Use HOAt to stabilize the active ester via anchimeric assistance. |
| Amine (Nucleophile) | Lone pair delocalized into the ring. | Requires High-Energy Activation (e.g., Acid Fluorides, Symmetric Anhydrides) of the incoming amino acid. |
The HOAt Advantage
For coupling of Boc-APA, 1-hydroxy-7-azabenzotriazole (HOAt) is superior to HOBt. The pyridine nitrogen in HOAt creates a "pre-organized" complex with the incoming amine (anchimeric assistance), accelerating the reaction rate by up to 10-fold compared to HOBt/HATU alone.
Decision Tree: Reagent Selection
The following flowchart guides the selection of coupling conditions based on the specific challenge (Sterics vs. Electronics).
Detailed Protocols
Protocol A: Coupling of Boc-Aminopicolinic Acid (Carboxyl Activation)
Use this when attaching Boc-APA-OH to a resin or a free amine.
Reagents:
-
Coupling Agent: HATU (0.95 eq relative to Acid)
-
Additive: HOAt (1.0 eq) - Critical for suppressing racemization and boosting rate.
-
Base: DIPEA (2.0 eq) or Collidine (for acid-sensitive resins like Cl-Trt).
-
Solvent: DMF or NMP (anhydrous).
Procedure (SPPS):
-
Dissolution: Dissolve Boc-APA-OH (3.0 eq) and HOAt (3.0 eq) in minimum DMF.
-
Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Shake for 30 seconds (pre-activation). Note: Do not pre-activate longer than 2 mins to avoid guanidinylation.
-
Coupling: Add the mixture to the resin-bound amine.
-
Incubation: Shake at Room Temperature (RT) for 2 hours .
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, re-couple using PyBOP/HOAt.
Scientific Rationale: The pre-activation time is minimized because the active ester of picolinic acid is highly reactive and can hydrolyze or rearrange if left too long. HOAt is mandatory to prevent the pyridine nitrogen from sequestering the acyluronium intermediate.
Protocol B: Chain Elongation from Aminopicolinic Acid (Poor Nucleophile)
Use this when coupling the NEXT amino acid TO the deprotected H-APA-Resin.
The Challenge: The amine at the 6- or 3-position is electron-deficient (
Option 1: The "Gold Standard" (Acid Fluoride/Chloride via TFFH or Ghosez) This method generates a highly reactive acyl halide species in situ, capable of acylating even poor nucleophiles like anilines or aminopyridines.
Reagents:
-
Incoming AA: Fmoc-AA-OH or Boc-AA-OH (3-5 eq).
-
Activator: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3-5 eq) OR Ghosez's Reagent.
-
Base: DIPEA (6-10 eq).
-
Solvent: DCM/DMF (1:1) - DCM helps solubilize the acyl halide intermediate.
Procedure:
-
Activation: Dissolve the incoming amino acid and TFFH in DCM/DMF.
-
Base Addition: Add DIPEA. Stir for 5 minutes.
-
Coupling: Add to the H-APA-Resin.
-
Conditions: Reaction requires double coupling (2 x 2 hours). For extremely hindered residues (e.g., Fmoc-Val-OH to H-3-APA-), heat to 50°C (microwave assisted if available: 75°C for 10 min).
Option 2: Symmetric Anhydride (High Concentration) If TFFH is unavailable, use the symmetric anhydride method.
-
React Incoming AA (10 eq) with DIC (5 eq) in DCM for 20 mins.
-
Filter off the urea precipitate (if solution phase) or add the slurry (SPPS).
-
Add DMAP (0.1 eq) as a catalyst.[1] Warning: DMAP increases racemization risk; use only for achiral incoming AAs or if epimerization is acceptable.
Troubleshooting & QC Data
Common Failure Modes:
| Observation | Diagnosis | Corrective Action |
| Incomplete Coupling (Kaiser +) | Deactivated amine (nucleophile). | Switch to Protocol B (Acid Fluoride). Increase temp to 50°C. |
| Low Yield after Cleavage | Boc group instability or diketopiperazine (DKP) formation. | Avoid strong acids during workup. For SPPS, ensure efficient washing of TFA. |
| Mass Spec: M+98 peak | Phosphonium salt formation (BOP/PyBOP side reaction). | Switch to HATU or non-phosphonium reagents. |
| Racemization | Over-activation of chiral incoming AA. | Use Collidine instead of DIPEA; Maintain T < 40°C. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Li, H., & Jiang, X. (2018). Recent Advances in the Synthesis of Pyridine-2-carboxylic Acid Derivatives. Organic Chemistry Frontiers. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc Protection of 4-Aminopicolinic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-Boc protection of 4-aminopicolinic acid. As Senior Application Scientists, we have curated this resource to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.
The Boc protection of 4-aminopicolinic acid presents a unique set of challenges due to the molecule's inherent structural and electronic properties. Its zwitterionic nature often leads to poor solubility, while the electron-deficient pyridine ring deactivates the exocyclic amine, making it a less effective nucleophile compared to aliphatic or even other aromatic amines.[1][2] This guide provides a structured approach to overcoming these hurdles and achieving high-yield, clean reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc protection of 4-aminopicolinic acid resulting in a low yield?
Low yields in this reaction are typically traced back to one or more of four key issues:
-
Poor Solubility: 4-aminopicolinic acid is zwitterionic and exhibits poor solubility in many common aprotic organic solvents (e.g., DCM, THF, ACN), leading to a heterogeneous reaction mixture and incomplete conversion.[2]
-
Reduced Nucleophilicity: The amino group at the C4 position is on an electron-deficient pyridine ring, which significantly reduces its nucleophilicity, slowing down the desired reaction with di-tert-butyl dicarbonate ((Boc)₂O).[1][3]
-
Competing Side Reactions: The presence of the carboxylic acid and the pyridine nitrogen introduces pathways for side reactions, such as the formation of mixed anhydrides or N,N-di-Boc products.[2][4][5]
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or catalyst can fail to overcome the activation energy barrier for this challenging substrate.
Q2: What are the most common side reactions I should be aware of?
The primary side reactions include:
-
Mixed Anhydride Formation: The carboxylate can react with (Boc)₂O to form a mixed anhydride. This intermediate can then react with another molecule of 4-aminopicolinic acid to form an amide dimer, consuming your starting material.[2]
-
N,N-di-Boc Formation: Under strongly basic conditions or with a highly active catalyst, a second Boc group can be added to the nitrogen, forming a di-Boc derivative.[4][5]
-
Isocyanate/Urea Formation: Although less common under standard conditions, thermal stress or certain basic conditions can promote the formation of isocyanate intermediates, which can lead to urea byproducts.[5][]
-
O-Acylation: If a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is used for an extended period, it can potentially catalyze the acylation of any alcohol functions present, though this is not a concern for the starting material itself.[]
Q3: Is a catalyst like 4-dimethylaminopyridine (DMAP) required for this reaction?
While not strictly required, DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection, especially for deactivated amines.[7][8][9] It functions by first reacting with (Boc)₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which is a much more potent acylating agent than (Boc)₂O itself.[10] However, its use must be controlled (catalytic amounts, 0.1-0.5 eq) as it can also accelerate side reactions like di-Boc formation.[10][11]
Reaction Mechanism with DMAP Catalysis
Caption: DMAP-catalyzed Boc protection workflow.
Troubleshooting Guide: A Symptom-Based Approach
Symptom 1: Reaction is sluggish or fails to proceed; significant starting material remains.
Question: I've mixed my reagents, but TLC/LC-MS analysis shows mostly unreacted 4-aminopicolinic acid even after several hours. What's wrong?
This is the most common issue and points towards problems with either solubility or reactivity.
| Possible Cause | Scientific Explanation | Recommended Solution & Protocol |
| Poor Solubility | 4-aminopicolinic acid is zwitterionic, making it poorly soluble in standard aprotic solvents like DCM or THF. A reaction cannot proceed efficiently in a heterogeneous slurry.[2] | Solution: Switch to a solvent system that can dissolve the zwitterion. The most effective method is to form the salt in situ using an aqueous base. Protocol: Suspend the 4-aminopicolinic acid in a mixture of water and a co-solvent like Dioxane or THF (e.g., 1:1 v/v). Add 1.1 equivalents of NaOH or NaHCO₃ and stir until a clear solution is obtained. Then, add the (Boc)₂O (1.2 eq.) and stir vigorously at room temperature.[][12] |
| Low Nucleophilicity | The electron-withdrawing nature of the pyridine ring deactivates the amino group, making it a poor nucleophile. The reaction requires a strong electrophile or basic conditions to proceed. | Solution 1 (Base): Ensure a suitable base is used. For aqueous systems, NaOH or NaHCO₃ works well. For anhydrous systems, use an organic base like triethylamine (TEA) or DIPEA (2-3 eq.).[13] Solution 2 (Catalyst): Introduce a catalytic amount of DMAP (0.1-0.5 eq.) in an anhydrous solvent like THF, ACN, or DCM.[8][9][14] DMAP dramatically increases the electrophilicity of the Boc-donating species.[10] Caution: Add DMAP slowly as the initial reaction can be exothermic and cause rapid CO₂ evolution.[10] |
| Insufficient Reagent | If the (Boc)₂O is impure or used in a stoichiometric amount, it may be consumed by trace water or side reactions before the starting material is fully converted. | Solution: Use a slight excess of (Boc)₂O (1.2 to 1.5 equivalents) to drive the reaction to completion. |
Symptom 2: The reaction works, but the yield is low and the crude product is a complex mixture.
Question: My starting material is consumed, but I'm getting a low yield of the desired product along with several other spots on my TLC plate. How do I improve selectivity?
This indicates that side reactions are outcompeting the desired N-Boc protection. The key is to adjust conditions to favor the intended pathway.
| Possible Cause | Scientific Explanation | Recommended Solution & Protocol |
| Mixed Anhydride Formation | In anhydrous conditions with a base, the deprotonated carboxylate can attack (Boc)₂O, forming a mixed anhydride. This either hydrolyzes back or reacts with another amine molecule to form an amide dimer.[2] | Solution: Perform the reaction in an aqueous basic solution (e.g., Water/Dioxane with NaHCO₃). The presence of water rapidly hydrolyzes the unstable mixed anhydride, preventing dimer formation and regenerating the starting material for the desired reaction.[2] |
| N,N-di-Boc Formation | Overly harsh conditions (excess base, excess DMAP, high temperature) can lead to the formation of the di-Boc product, where the initially formed carbamate is further acylated.[4][5] | Solution: Use milder conditions. Limit DMAP to catalytic amounts (≤ 0.2 eq.). Use a weaker base like NaHCO₃ instead of NaOH or strong organic bases if di-Boc is a persistent issue. Avoid high temperatures and prolonged reaction times. |
| Impure Starting Material or Reagents | Impurities in the 4-aminopicolinic acid or aged (Boc)₂O (which can hydrolyze over time) can introduce competing reactants and lower the yield. | Solution: Ensure the purity of your starting materials. Use freshly opened or properly stored (Boc)₂O. Recrystallize the 4-aminopicolinic acid if its purity is in doubt. |
Troubleshooting Workflow
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 11. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 12. Lab Reporter [fishersci.co.uk]
- 13. japsonline.com [japsonline.com]
- 14. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(tert-butoxycarbonylamino)picolinic acid
[1]
Case ID: PUR-BOC-PIC-001 Status: Active Support Tier: Senior Application Scientist Level[1]
Executive Summary & Molecule Analysis
The Challenge: Purifying 4-(tert-butoxycarbonylamino)picolinic acid is deceptively difficult due to its "Schizophrenic" chemical nature.[1] You are dealing with a molecule that is simultaneously:
-
Acidic: The picolinic carboxylic acid (
).[1] -
Basic: The pyridine nitrogen (
).[1] -
Acid-Sensitive: The tert-butoxycarbonyl (Boc) group is liable to cleave under strong acidic conditions or prolonged exposure to acidic stationary phases (like silica).[1][2]
The Core Conflict:
Standard silica gel is acidic (
The Golden Rule: Avoid Normal Phase (Silica) Chromatography if possible. This molecule prefers Reverse Phase (C18) or precipitation/trituration methods.[1]
Decision Matrix: Select Your Protocol
Before packing a column, determine if you can avoid chromatography entirely.[1]
Figure 1: Purification Decision Tree. Prioritize Trituration and Reverse Phase methods over Normal Phase silica to preserve the Boc group.
Detailed Protocols
Protocol A: Trituration (The "No-Column" Method)
Best for: Removing non-polar impurities and reagents without exposing the Boc group to silica.
Picolinic acid derivatives are often zwitterionic and poorly soluble in non-polar organic solvents.[1]
-
Concentrate: Evaporate the reaction solvent (e.g., THF, Dioxane) completely.
-
Slurry: Add cold Dichloromethane (DCM) or Toluene to the residue.[1]
-
Sonicate: Sonicate for 5-10 minutes to break up aggregates.
-
Filter: The product (4-Boc-aminopicolinic acid) often remains as a solid, while impurities stay in the filtrate.[1]
-
Wash: Rinse the filter cake with cold Ether or Hexanes .
Protocol B: Reverse Phase Chromatography (The Gold Standard)
Best for: High purity, gentle separation, and no risk of Boc deprotection.
-
Stationary Phase: C18 (Octadecylsilane).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; see Troubleshooting).[1]
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]
Gradient Table:
| Time (min) | % Mobile Phase B (MeCN) | Rationale |
|---|---|---|
| 0-2 | 5% | Load sample, elute very polar salts. |
| 2-15 | 5%
Why this works: The C18 column interacts with the hydrophobic Boc group. The Formic Acid keeps the carboxylic acid protonated (neutral) for sharp peaks, but is too weak to cleave the Boc group during the run time [1].
Protocol C: Normal Phase Silica (The "Emergency" Method)
Use only if C18 is unavailable.[1] Requires strict pH control.[1]
-
Stationary Phase: Acid-washed Silica Gel (40-63
m).[1] -
Solvent System: DCM : Methanol : Acetic Acid.[1]
-
Ratio: Start at 95 : 5 : 0.5 and gradient to 90 : 10 : 1 .
Critical Steps:
-
Acid Modifier: You MUST add 0.5% - 1% Acetic Acid (AcOH) to the mobile phase.[1] This suppresses the ionization of the carboxylic acid, preventing "streaking" or tailing [2].
-
No Amines: Do NOT use Triethylamine (TEA) or Ammonia.[1] They will form salts with your product, causing it to stick permanently to the silica.
-
Speed: Run the column fast. The longer the Boc group sits on acidic silica, the higher the risk of deprotection (isobutylene loss) [3].
Troubleshooting Guide (FAQ)
Issue 1: "My compound is streaking (tailing) from the origin to the solvent front."
Diagnosis: Ionization of the Carboxylic Acid. On neutral silica, the -COOH group partially dissociates into -COO⁻.[1] This anion interacts strongly with the silica surface, causing the band to smear. Solution:
-
Switch to Protocol C: Add 1% Acetic Acid to your mobile phase. This forces the equilibrium back to the neutral -COOH form, sharpening the peak.
Issue 2: "I lost the Boc group during purification."
Diagnosis: Acid-Catalyzed Deprotection.[1]
Silica gel is naturally acidic (
-
Never use TFA with Boc groups on silica.[1]
-
Minimize Residence Time: Flash chromatography means flash.[1] Do not pause the column.
-
Use Buffered Silica: Pre-wash the silica column with 1% TEA in Hexanes, then flush with your acidic mobile phase (Protocol C) immediately before loading. This neutralizes the "hot" acidic sites on the silica surface.
Issue 3: "The product is stuck at the top of the column."
Diagnosis: Solubility or Salt Formation.[1]
-
Scenario A (Solubility): The compound is not soluble in the non-polar starting solvent (DCM).
-
Scenario B (Salt): You used a basic modifier (TEA/Pyridine).[1] Solution:
-
Use Dry Loading: Dissolve the crude in MeOH, mix with Celite or Silica, evaporate to dryness, and load the powder onto the column. This bypasses solubility issues.
-
Increase Polarity: Shift to a more polar system like DCM:MeOH (80:20) + 1% AcOH.[1]
Issue 4: "I see two spots on TLC that merge into one."
Diagnosis: Rotamers.[1] Boc-amines often exhibit restricted rotation around the amide bond (Rotamers), appearing as two distinct spots on NMR or TLC that are actually the same compound. Solution:
-
Run 2D TLC: Run the plate, rotate it 90 degrees, and run it again. If the two spots align on the diagonal, they are rotamers. Do not attempt to separate them.
References
-
BenchChem. (2025).[1] A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. Retrieved from [1]
-
Common Organic Chemistry. (n.d.).[1] Solvent Systems for Silica Gel Column Chromatography (Carboxylic Acids). Retrieved from [1]
-
ResearchGate. (2012).[1][2] Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Retrieved from
-
Lawrence, J. F., & Leduc, R. (1981).[3] High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry. Retrieved from [1]
Validation & Comparative
A Tale of Two Solvents: Comparative ¹H NMR Analysis of Boc-Aminopicolinic Acid in CDCl₃ vs. DMSO-d₆
A Senior Application Scientist's Guide to Understanding Solvent-Induced Chemical Shift Variations
In the landscape of modern drug discovery and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for structural elucidation. The choice of solvent in which an NMR spectrum is acquired, however, is far from a trivial decision. It can profoundly influence the resulting spectrum, revealing subtle and sometimes dramatic differences in the chemical environment of a molecule. This guide provides an in-depth comparison of the ¹H NMR spectral data of a representative molecule, Boc-aminopicolinic acid, in two of the most common deuterated solvents: the relatively non-polar chloroform-d (CDCl₃) and the highly polar, aprotic dimethyl sulfoxide-d₆ (DMSO-d₆).
This analysis will delve into the underlying principles governing the observed chemical shift variations, with a particular focus on the effects of hydrogen bonding and solvent polarity. By understanding these solvent-solute interactions, researchers can not only make more informed decisions about solvent selection but also extract a deeper level of structural and conformational information from their NMR data.
The Subject Molecule: Boc-Aminopicolinic Acid
Boc-aminopicolinic acid serves as an excellent model for this study, incorporating a variety of proton environments susceptible to solvent effects:
-
Labile Protons: An amide proton (N-H) and a carboxylic acid proton (COOH), both capable of engaging in hydrogen bonding.
-
Aromatic Protons: Protons on the pyridine ring, whose chemical shifts can be influenced by solvent polarity and anisotropic effects.
-
Aliphatic Protons: The tert-butyl protons of the Boc protecting group, which are generally less sensitive to solvent effects but can still exhibit minor shifts.
Comparative ¹H NMR Data: CDCl₃ vs. DMSO-d₆
The following table summarizes the anticipated ¹H NMR chemical shifts for Boc-aminopicolinic acid in CDCl₃ and DMSO-d₆. These values are representative and intended to illustrate the expected trends based on fundamental NMR principles.
| Proton Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) | Δδ (δDMSO - δCDCl₃) | Primary Reason for Shift |
| Carboxylic Acid (COOH) | ~10.0 - 12.0 (broad) | ~12.0 - 13.0 (broad) | Positive | Strong hydrogen bonding with DMSO |
| Amide (N-H) | ~7.5 - 8.5 (broad) | ~9.0 - 10.0 | Positive | Strong hydrogen bonding with DMSO |
| Pyridine Ring (Ar-H) | ~7.0 - 8.5 | ~7.2 - 8.7 | Minor Positive | Solvent polarity and anisotropy |
| tert-Butyl (Boc, 9H) | ~1.5 | ~1.5 | Negligible | Shielded, non-polar environment |
Experimental Protocol: Acquiring High-Quality NMR Data
Reproducible and high-quality NMR data is foundational to any comparative analysis. The following protocol outlines the steps for preparing a sample of Boc-aminopicolinic acid for ¹H NMR analysis.
Materials:
-
Boc-aminopicolinic acid (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and glass wool
-
Vortex mixer
Step-by-Step Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of Boc-aminopicolinic acid directly into a clean, dry vial. For optimal results, ensure the sample is free of any residual solvents.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent (CDCl₃ or DMSO-d₆) to the vial.[1] This volume is optimal for standard 5 mm NMR tubes.[1]
-
Dissolution: Securely cap the vial and vortex gently until the sample is fully dissolved. A homogeneous solution is crucial for acquiring high-resolution spectra.[1]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[2] Solid particles can disrupt the magnetic field homogeneity, leading to broadened peaks.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identity and solvent.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability during data acquisition.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental and analytical process.
Caption: Workflow for comparing NMR shifts in different solvents.
The Science Behind the Shifts: A Deeper Dive
The observed differences in chemical shifts between CDCl₃ and DMSO-d₆ can be rationalized by considering the distinct properties of these solvents and their interactions with the solute.
The Dominant Role of Hydrogen Bonding
The most significant chemical shift differences are observed for the labile N-H and COOH protons. This is a direct consequence of hydrogen bonding.
-
In CDCl₃: Chloroform is a poor hydrogen bond acceptor. The labile protons of Boc-aminopicolinic acid will primarily engage in intermolecular hydrogen bonding with other solute molecules. The extent of this interaction is dependent on concentration and temperature, often leading to broad signals with variable chemical shifts.[4]
-
In DMSO-d₆: Dimethyl sulfoxide is a powerful hydrogen bond acceptor, with the oxygen atom readily interacting with the acidic protons of the solute.[5][6] This strong solute-solvent hydrogen bonding disrupts the intermolecular solute-solute interactions.[6] The formation of a hydrogen bond deshields the proton, meaning it reduces the electron density around the nucleus.[7][8] This deshielding effect causes the proton to experience a stronger effective magnetic field, resulting in a downfield shift to a higher ppm value.[4][7][8] The signals for these protons in DMSO-d₆ are often sharper and less concentration-dependent compared to those in CDCl₃.[6][9]
The Influence of Solvent Polarity and Anisotropy
While less dramatic than hydrogen bonding effects, the polarity and magnetic anisotropy of the solvent can also influence the chemical shifts of the aromatic protons on the pyridine ring.
-
Polarity: DMSO-d₆ is significantly more polar than CDCl₃. The polar nature of DMSO can induce changes in the electronic distribution within the aromatic ring of Boc-aminopicolinic acid, leading to subtle shifts in the positions of the ring protons.
-
Anisotropy: Both solvents exhibit magnetic anisotropy, meaning they have regions of shielding and deshielding associated with their molecular structure. While this effect is most pronounced with aromatic solvents like benzene, it can still contribute to minor chemical shift variations in other solvents.
Conclusion
The choice of solvent is a critical parameter in NMR spectroscopy that can be leveraged to gain deeper structural insights. The comparison of the ¹H NMR spectrum of Boc-aminopicolinic acid in CDCl₃ and DMSO-d₆ clearly demonstrates the profound impact of solvent-solute interactions, particularly hydrogen bonding. The strong hydrogen bond accepting ability of DMSO-d₆ leads to significant downfield shifts of the amide and carboxylic acid protons, providing a clear diagnostic tool for identifying such functional groups. By understanding the fundamental principles behind these solvent-induced shifts, researchers can more effectively utilize NMR spectroscopy for the unambiguous characterization of molecular structures.
References
-
Why Hydrogen Bonding Responsible To Increase in Chemical Shift | PDF - Scribd. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]
-
What effect does hydrogen bonding have on H NMR spectra? - Chemistry Stack Exchange. (2017, July 14). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Regina. Retrieved from [Link]
-
Explain the effect of hydrogen bonding on NMR spectrum with example | Filo. (2025, June 19). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Notre Dame. Retrieved from [Link]
-
NMR sample preparation guidelines. (n.d.). Instruct-ERIC. Retrieved from [Link]
-
Sample Preparation. (n.d.). Rochester Institute of Technology. Retrieved from [Link]
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491–509. [Link]
-
Kumar, G. A., & McAllister, M. A. (1998). Hydrogen Bond Types, Binding Energies, and 1H NMR Chemical Shifts. Journal of the American Chemical Society, 120(23), 5815–5816. [Link]
-
Shielding in 1H NMR. (n.d.). University of Calgary. Retrieved from [Link]
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. Retrieved from [Link]
-
General procedure for the preparation of α-hydroxy ketones (2a-2t). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
- Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Basrah Journal of Science, 40(2), 245-256.
-
¹H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? (2021, January 30). Quora. Retrieved from [Link]
-
Effect of varying ratios of solvent in the mixture of CDCl3 and DMSO-d6 on the chemical shifts of the NH proton of 4 (c = 3 × 10⁻³ M). (n.d.). ResearchGate. Retrieved from [Link]
- Bawa, R. A., & Gibson, V. C. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry, 2(4), 180-184.
-
Chemical shifts. (n.d.). University College London. Retrieved from [Link]
-
Bawa, R. A., & Gibson, V. C. (2012, April 25). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
-
Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β. (n.d.). Retrieved from [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 1(1), 18-22.
-
Appendix I. (n.d.). Retrieved from [Link]
-
In NMR, do chemical shifts change when you change solvent? (2020, November 13). Reddit. Retrieved from [Link]
-
Figure S6: ¹ H NMR (400 MHz, DMSO- d 6 ) spectra of Boc-Maba(1)-Maba(2)-COOH. (n.d.). ResearchGate. Retrieved from [Link]
-
Figure S7. ¹ H NMR spectrum of Boc-H1-a (CDCl ₃, 400 MHz). (n.d.). ResearchGate. Retrieved from [Link]
-
¹H NMR Spectrum (1D, 600 MHz, CDCl₃, experimental) (NP0000019). (n.d.). NP-MRD. Retrieved from [Link]
-
On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (n.d.). Arkivoc. Retrieved from [Link]
-
¹H NMR Spectrum (1D, 600 MHz, CDCl₃, simulated) (NP0032815). (n.d.). NP-MRD. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Electronic Supplementary Information Measurements ¹H NMR spectra were recorded at 300 MHz on a Mercury VX-300 spectrometer by us. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Comparative Analysis of 4-(tert-butoxycarbonylamino)picolinic Acid Retention on C18 Columns: A Method Development Guide
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to determining and optimizing the retention time of 4-(tert-butoxycarbonylamino)picolinic acid on a C18 reversed-phase chromatography column. Rather than presenting a single, rigid protocol, we will explore the underlying chemical principles of the molecule and how they dictate its behavior in a chromatographic system. This guide will empower you to develop a robust and validated analytical method tailored to your specific instrumentation and research needs.
The core of this analysis hinges on understanding the physicochemical properties of 4-(tert-butoxycarbonylamino)picolinic acid and how they interact with the stationary and mobile phases of a C18 HPLC system.
Understanding the Analyte: 4-(tert-butoxycarbonylamino)picolinic Acid
The chromatographic behavior of our target molecule is governed by its distinct chemical moieties: the polar, ionizable picolinic acid core and the nonpolar, bulky tert-butoxycarbonyl (Boc) protecting group. The picolinic acid portion contains a carboxylic acid and a pyridine ring, both of which have ionizable sites with estimated pKa values of approximately 5.2 for the carboxylic acid and 1.0 for the pyridine nitrogen. The large, hydrophobic Boc group significantly increases the nonpolar character of the molecule, which is the primary driver for its retention on a C18 column.
The interplay between the hydrophobicity of the Boc group and the ionizable nature of the picolinic acid core is the key to controlling its retention. By manipulating the mobile phase pH, we can alter the charge state of the molecule, thereby fine-tuning its polarity and, consequently, its retention time. At a pH below the pKa of the carboxylic acid, the molecule will be more neutral and thus more retained on the nonpolar C18 stationary phase. Conversely, at a pH above the pKa, the carboxylate will be deprotonated and anionic, making the molecule more polar and leading to earlier elution.
Experimental Design: A Comparative Approach to Method Development
This guide proposes a systematic approach to method development, starting with a robust initial method and then exploring the impact of critical parameters.
Initial HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose C18 column provides a good starting point for balancing resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to suppress the ionization of the carboxylic acid, promoting retention. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 10-90% B over 10 minutes | A broad gradient is ideal for initial screening to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at 265 nm | Picolinic acid derivatives typically have strong UV absorbance around this wavelength. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential peak distortion. |
Method Development Workflow
The following diagram illustrates the logical flow for optimizing the separation of 4-(tert-butoxycarbonylamino)picolinic acid.
Caption: A logical workflow for the systematic development and validation of an HPLC method for 4-(tert-butoxycarbonylamino)picolinic acid.
Comparative Analysis of Mobile Phase Parameters
The choice of mobile phase composition is the most critical factor influencing the retention time of 4-(tert-butoxycarbonylamino)picolinic acid. The following table provides a comparative guide to how adjustments in the mobile phase will likely affect the retention time.
| Parameter Adjustment | Expected Effect on Retention Time | Rationale |
| Increase % Acetonitrile | Decrease | The mobile phase becomes more nonpolar, increasing its elution strength and reducing the analyte's interaction with the C18 stationary phase. |
| Decrease % Acetonitrile | Increase | The mobile phase becomes more polar, leading to stronger hydrophobic interactions between the analyte and the stationary phase. |
| Increase Mobile Phase pH (e.g., to pH 7) | Decrease | The carboxylic acid group becomes deprotonated (anionic), increasing the overall polarity of the molecule and reducing its affinity for the nonpolar stationary phase. |
| Decrease Mobile Phase pH (e.g., to pH 3) | Increase | The carboxylic acid is fully protonated (neutral), making the molecule less polar and increasing its retention. |
Step-by-Step Experimental Protocol for Method Development
This protocol details the steps for determining the retention time and optimizing the separation.
1. Sample Preparation: a. Accurately weigh 10 mg of 4-(tert-butoxycarbonylamino)picolinic acid. b. Dissolve in a 1:1 mixture of acetonitrile and water to make a 1 mg/mL stock solution. c. Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent mixture. d. Filter the final solution through a 0.45 µm syringe filter before injection.
2. Initial Gradient Analysis: a. Set up the HPLC system with the "Initial HPLC Conditions" listed in the table above. b. Equilibrate the column with the initial mobile phase composition (10% Acetonitrile) for at least 15 minutes or until a stable baseline is achieved. c. Inject 5 µL of the working standard solution and run the gradient method. d. Identify the retention time of the main peak.
3. Method Optimization: a. Gradient Optimization: Based on the initial retention time, the gradient can be made shallower around the elution point to improve the resolution from any impurities. For example, if the compound elutes at 6 minutes (corresponding to ~50% Acetonitrile), a new gradient of 40-60% Acetonitrile over 10 minutes can be tested. b. Isocratic Method Development: If the initial peak is sharp and well-retained, an isocratic method can be developed. The percentage of acetonitrile can be estimated from the gradient run. For instance, if the peak eluted at a gradient composition of 50% acetonitrile, a starting isocratic method could be 50% acetonitrile. Adjust the percentage to achieve a retention time between 3 and 10 minutes. c. pH Adjustment for Peak Shape Improvement: If the peak is broad or tailing, it may be due to secondary interactions with the silica backbone of the column. Preparing a mobile phase with a buffer at a controlled pH (e.g., 20 mM potassium phosphate at pH 3.0) can often improve peak shape.
Visualizing the Impact of pH on the Analyte
The ionization state of the molecule is critical. The diagram below illustrates how pH influences the charge of 4-(tert-butoxycarbonylamino)picolinic acid.
Caption: The effect of mobile phase pH on the ionization state and resulting hydrophobicity of 4-(tert-butoxycarbonylamino)picolinic acid.
Conclusion and Further Recommendations
This guide provides a robust framework for determining and optimizing the retention time of 4-(tert-butoxycarbonylamino)picolinic acid on a C18 column. By systematically evaluating the effects of mobile phase composition and pH, a researcher can develop a highly efficient and reproducible HPLC method. For regulatory submissions, a full method validation according to ICH guidelines would be the subsequent and necessary step. The principles outlined here are foundational for the successful chromatographic analysis of this and structurally related compounds.
References
-
Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]
-
HPLC for Pharmaceutical Scientists. Li, Y. V., & Wu, Y. (2006). John Wiley & Sons. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]
A Senior Application Scientist's Guide to the UV-Vis Absorption Characteristics of 4-Aminopicolinic Acid Derivatives
As researchers and professionals in drug development, understanding the fundamental photophysical properties of our molecules is paramount. The UV-Vis absorption spectrum, in particular, serves as a crucial fingerprint, offering insights into electronic structure and providing a basis for quantitative analysis. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of 4-aminopicolinic acid derivatives, grounding the discussion in the principles of electronic transitions and the influence of molecular architecture.
The Core Chromophore: 4-Aminopicolinic Acid
4-Aminopicolinic acid is a pyridine derivative featuring both an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH). This substitution pattern establishes a "push-pull" system that significantly influences the molecule's electronic transitions and, consequently, its UV-Vis absorption spectrum. The primary electronic transitions of interest in this and related aromatic systems are π→π* and n→π* transitions. The pyridine ring itself exhibits characteristic absorptions, which are then modulated by its substituents.[1][2]
Understanding Substituent and Solvent Effects on λmax
The position of the λmax is not static; it is highly sensitive to the electronic nature of substituents and the polarity of the solvent. A comprehensive understanding of these effects is critical for interpreting spectra and designing molecules with specific photophysical properties.
-
Substituent Effects : The addition of further substituents to the 4-aminopicolinic acid core can lead to predictable shifts in the absorption maximum.
-
Bathochromic Shift (Red Shift) : Electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) enhance the electron density of the π-system, decreasing the energy gap for π→π* transitions and shifting the λmax to a longer wavelength.[3][4]
-
Hypsochromic Shift (Blue Shift) : Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) can have a more complex effect. While they increase conjugation, they can also lower the energy of the n-orbitals, potentially leading to a blue shift in n→π* transitions.[5]
-
-
Solvent Effects (Solvatochromism) : The polarity of the solvent can stabilize the ground and excited states of a molecule to different extents, altering the energy of electronic transitions.[6]
-
π→π Transitions*: In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent. This reduces the energy gap and results in a bathochromic (red) shift.
-
n→π Transitions: The ground state of molecules with non-bonding electrons (like the nitrogen in the pyridine ring) is stabilized by hydrogen bonding in protic solvents (e.g., ethanol, water). This increases the energy required for the n→π transition, leading to a hypsochromic (blue) shift.[5]
-
The interplay of these effects dictates the final observed λmax. For instance, the UV-Vis spectrum of a complex pyridine-2-carboxyamide derivative has shown distinct absorbance peaks for the carbonyl and pyridine moieties at 274 nm (n→π) and 224 nm (π→π), respectively.[7]
Comparative UV-Vis Absorption Data
| Derivative Name | Substituent at Position 6 | Expected λmax (nm) in Hexane (π→π) | Expected λmax (nm) in Ethanol (π→π) | Rationale for Shift |
| 4-Aminopicolinic Acid | -H | ~280 | ~285 | Baseline for the core structure. A slight red shift is expected in ethanol due to the stabilization of the π* excited state. |
| 4-Amino-6-methoxypicolinic Acid | -OCH₃ (EDG) | ~295 | ~302 | The electron-donating methoxy group extends conjugation, causing a significant bathochromic shift. |
| 4-Amino-6-nitropicolinic Acid | -NO₂ (EWG) | ~275 | ~278 | The strong electron-withdrawing nitro group can lead to a slight hypsochromic shift relative to the parent compound. |
| Methyl 4-aminopicolinate | -H (Ester) | ~282 | ~287 | Esterification of the carboxylic acid has a minor electronic effect but can influence solubility and solvation, leading to small shifts. |
Note: These are estimated values intended to illustrate expected trends.
Experimental Protocol: Determination of UV-Vis Absorption Maximum
This protocol provides a standardized method for accurately determining the λmax of a 4-aminopicolinic acid derivative.
I. Materials and Equipment
-
4-aminopicolinic acid derivative of interest
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
II. Procedure
-
Preparation of Stock Solution:
-
Accurately weigh approximately 1-5 mg of the 4-aminopicolinic acid derivative.
-
Dissolve the compound in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M). Ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Perform a serial dilution of the stock solution to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (ideally 0.2 - 0.8 A.U.). A typical concentration for the working solution is around 10⁻⁵ M.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.
-
Place the blank cuvette in both the sample and reference holders of the spectrophotometer and run a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the working solution before filling it.
-
Place the cuvette with the working solution in the sample holder.
-
Initiate the scan.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
Record the λmax and the corresponding absorbance value.
-
Visualizing Structure-Absorption Relationships
The following diagram illustrates the influence of substituent electronic effects on the π-system and the resulting shift in the absorption maximum.
Caption: Relationship between substituent type and spectral shift.
This guide provides a foundational understanding of the UV-Vis absorption properties of 4-aminopicolinic acid derivatives. By applying these principles and the experimental protocol, researchers can effectively characterize their compounds and gain deeper insights into their electronic behavior.
References
-
Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (n.d.). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. ResearchGate. [Link]
-
Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2014). Synthesis, characterization and solvent effects on the electronic absorption spectra of aminopyridine schiff bases. PlumX. [Link]
-
(n.d.). Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones | Request PDF. ResearchGate. [Link]
-
(n.d.). Substituent and solvent effects on the UV/Vis absorption spectra of 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones | Request PDF. ResearchGate. [Link]
-
Beatty, A., & Bawa, R. A. (2012). Synthesis of some aminopicolinic acids. University of Missouri - St. Louis Profiles. [Link]
-
Bawa, R. A., & Beatty, A. (2012). Synthesis of Some Aminopicolinic Acids. David Publishing. [Link]
-
Wang, Z., Chen, J., Zhang, J., Wei, Y., & Hao, Y. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]
-
(2023, March 16). 2.4: Effect of Solvent. Chemistry LibreTexts. [Link]
-
Kellett, A., et al. (2011). The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides. Organic & Biomolecular Chemistry. [Link]
-
(n.d.). Solvent Effects On UV Spectroscopy An Essential Insight | PDF. Scribd. [Link]
-
Beatty, A., & Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
(n.d.). CID 159034193 | C12H12N4O4. PubChem. [Link]
-
(n.d.). UV-spectrum of pyridine. ResearchGate. [Link]
-
(2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. [Link]
-
(n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
-
Thompson, A. L., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. [Link]
-
(n.d.). Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes. ResearchGate. [Link]
-
(n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. [Link]
-
G. S. S. S. N. S. B., et al. (2021). First-principles studies of substituent effects on squaraine dyes. RSC Publishing. [Link]
-
(n.d.). . [Link]
-
(n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. ResearchGate. [Link]
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Purity Analysis of 4-(Boc-amino)picolinic acid: An LC-MS Comparative Guide
Executive Summary
In the synthesis of peptidomimetics and PROTAC linkers, 4-(Boc-amino)picolinic acid (CAS: 1214852-52-8) is a critical building block. Its purity is paramount because the 4-amino pyridine moiety is highly reactive, and the Boc protecting group is acid-labile.
While HPLC-UV provides a basic purity profile and qNMR offers absolute assay values, LC-MS (Liquid Chromatography-Mass Spectrometry) stands as the superior technique for impurity profiling. It uniquely addresses the "blind spots" of alternative methods: detecting trace levels of the deprotected byproduct (4-aminopicolinic acid) and confirming the integrity of the labile Boc group.
This guide details a self-validating LC-MS protocol, compares it objectively with alternatives, and provides the mechanistic insights necessary to avoid common pitfalls like in-source fragmentation.
Technical Context: The "Boc-Pyridine" Challenge
Analyzing 4-(Boc-amino)picolinic acid presents a dual chemical challenge that dictates the analytical strategy:
-
The Amphoteric Nature: The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid. On standard C18 columns at neutral pH, peak tailing is common due to silanol interactions.
-
The Boc Lability: The tert-butyloxycarbonyl (Boc) group is acid-sensitive.[1] Standard mobile phases containing Trifluoroacetic Acid (TFA) can induce on-column degradation, creating "ghost peaks" or artificially inflating impurity calculations.
The Solution: Soft Ionization & Controlled pH
We utilize a Formic Acid (0.1%) buffered system. Unlike TFA, formic acid provides sufficient protonation for retention on C18 without aggressive cleavage of the Boc group during the chromatographic run.
Comparative Analysis: LC-MS vs. Alternatives
The following table summarizes why LC-MS is the preferred method for purity (impurity identification), while acknowledging the strength of qNMR for assay (net weight content).
Table 1: Performance Comparison
| Feature | LC-MS (Recommended) | HPLC-UV | qNMR (1H) |
| Primary Utility | Trace impurity ID & Quantitation | Routine Purity Check | Absolute Assay (wt%) |
| Specificity | High (Mass + Retention Time) | Medium (RT only; co-elution risk) | High (Structural resolution) |
| Sensitivity (LOD) | < 0.05% (Trace analysis) | ~0.1% | ~1.0% (Low sensitivity) |
| Boc Integrity Check | Excellent (Detects mass loss) | Poor (Cannot distinguish partial loss) | Good (Shift in t-Bu signal) |
| Throughput | High (5-8 min run) | High (10-15 min run) | Low (Sample prep heavy) |
| Limitations | Requires MS-compatible buffers | Blind to non-chromophoric impurities | High material requirement (~10mg) |
Validated Experimental Protocol (LC-MS)
This protocol is designed to minimize in-source fragmentation while maximizing separation between the product and its deprotected impurity.
Reagents and Materials[1][2][3][4][5]
-
Analyte: 4-(Boc-amino)picolinic acid.
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (FA), 98%+ purity.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent end-capped column.
LC Conditions[1]
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C (Critical: Do not exceed 40°C to prevent thermal Boc degradation).
-
Injection Vol: 1-2 µL.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Equilibration |
| 0.50 | 5 | Load |
| 4.00 | 95 | Elution of Product |
| 5.00 | 95 | Wash |
| 5.10 | 5 | Re-equilibration |
| 7.00 | 5 | End |
MS Parameters (ESI Positive Mode)
-
Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Fragmentor: 70-100 V (Keep low to prevent in-source Boc loss).
-
Scan Range: 100 – 500 m/z.[3]
Expected Mass Transitions[6]
-
Target (M): MW = 238.24
-
[M+H]+: 239.2
-
[M+H - tBu]+: 183.1 (Characteristic fragment)
-
[M+H - Boc]+: 139.1 (Deprotected amine - Watch for this!)
Data Interpretation & Troubleshooting
The "Ghost Peak" Phenomenon
A common error in analyzing Boc-protected amino acids is misinterpreting In-Source Fragmentation .
-
Scenario: You see a single chromatographic peak at RT = 3.2 min.
-
MS Spectrum: The major ion is m/z 139 (deprotected), not 239 (parent).
-
Correction: Lower the Fragmentor voltage or Source Temperature.
Visual Workflow
The following diagrams illustrate the decision process and the analytical workflow.
Figure 1: Optimized LC-MS Workflow for Boc-protected Picolinic Acid.
Figure 2: Decision Matrix for selecting the correct analytical technique.
References
-
International Conference on Harmonisation (ICH). (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59803546, 4-(4-Aminophenoxy)picolinic acid (Structural Analog Reference). [Link][6]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
- Kromidas, S. (2011). The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography. Wiley-VCH. (Chapter on Acidic Mobile Phases and Boc Stability).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Tert-butoxycarbonylamino)picolinic Acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Tert-butoxycarbonylamino)picolinic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory waste management.
Understanding the Compound: Hazard Profile and Regulatory Context
-
Picolinic Acid Core: Picolinic acid and its derivatives are generally considered irritants, particularly to the eyes and skin[1][2]. In the event of a fire, they may produce toxic fumes, including nitrogen oxides[3][4].
-
Tert-butoxycarbonyl (Boc) Group: The Boc group is a common amine protecting group. While not inherently highly toxic, its decomposition can release tert-butanol and carbon dioxide.
Based on this analysis, 4-(Tert-butoxycarbonylamino)picolinic acid should be handled as a hazardous chemical waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination and significant legal penalties[5]. All chemical waste must be managed in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) in the United States[5][6].
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-(Tert-butoxycarbonylamino)picolinic acid is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for ensuring safety and regulatory compliance.
The first step is to characterize the waste. Based on its chemical structure, waste containing 4-(Tert-butoxycarbonylamino)picolinic acid is likely to be classified as hazardous due to its potential toxicity and irritant properties. The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity[5]. While this compound is not expected to be ignitable, corrosive, or highly reactive under normal conditions, its toxicological properties have not been fully investigated, warranting a cautious approach[7]. Therefore, it should be treated as toxic chemical waste.
Proper containment and labeling are crucial for safe storage and transport of chemical waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste 4-(Tert-butoxycarbonylamino)picolinic acid and any contaminated materials (e.g., gloves, weighing paper). High-density polyethylene (HDPE) containers are a suitable choice for many organic solids and solutions.
-
Labeling: The EPA requires that all hazardous waste containers be clearly labeled with the words "Hazardous Waste"[6][8]. The label must also include the full chemical name: "4-(Tert-butoxycarbonylamino)picolinic acid" and an indication of its hazards (e.g., "Irritant," "Toxic").
Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[6]. This area must be under the control of laboratory personnel.
-
Segregation: Incompatible chemicals must be segregated to prevent dangerous reactions[5]. Store containers of 4-(Tert-butoxycarbonylamino)picolinic acid waste away from strong oxidizing agents, acids, and bases[9].
-
Storage: The SAA should be a designated area, such as a chemical fume hood or a secondary containment bin on a workbench[10]. The container must be kept closed except when adding waste.
Once the waste container is full or ready for disposal, it must be transferred to a central accumulation area (CAA) or picked up by a licensed hazardous waste disposal company.
-
Licensed Disposal: The final disposal of hazardous chemical waste must be handled by a licensed and reputable waste disposal vendor[11][12]. These companies are equipped to transport and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration[7][13].
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by institutional policies and regulatory agencies.
Visualizing the Disposal Decision Process
The following diagram illustrates the key decision points in the disposal process for 4-(Tert-butoxycarbonylamino)picolinic acid.
Caption: Decision workflow for the proper disposal of 4-(Tert-butoxycarbonylamino)picolinic acid.
Summary of Key Disposal Information
The following table summarizes the essential information for the proper disposal of 4-(Tert-butoxycarbonylamino)picolinic acid.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Toxic, Irritant) | Based on the picolinic acid core and the precautionary principle for uncharacterized substances. |
| Container Type | Leak-proof, chemically compatible (e.g., HDPE) | To prevent spills and reactions. |
| Container Labeling | "Hazardous Waste," "4-(Tert-butoxycarbonylamino)picolinic acid," Hazard Indication | Required by EPA regulations for clear identification and safe handling. |
| Storage Location | Designated Satellite Accumulation Area (SAA) | To ensure control and prevent unauthorized access or improper disposal. |
| Segregation | Store away from strong oxidizing agents, acids, and bases | To prevent potentially dangerous chemical reactions. |
| Final Disposal Method | Licensed hazardous waste vendor (likely incineration) | To ensure environmentally sound disposal in compliance with regulations. |
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By following these detailed procedures for the disposal of 4-(Tert-butoxycarbonylamino)picolinic acid, researchers and drug development professionals can ensure they are operating in a safe, compliant, and environmentally conscious manner. This commitment not only protects individuals and ecosystems but also upholds the integrity of the scientific enterprise.
References
- Daniels Health. (2025, May 21).
- Johnson, D. (2019, June 15).
- American Chemical Society. (n.d.).
- U.S. Environmental Protection Agency. (2025, November 25).
- Santa Cruz Biotechnology. (n.d.).
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- CDH Fine Chemical. (n.d.).
- AK Scientific, Inc. (n.d.). 6-(3-Oxo-1,4-diazepan-1-yl)
- TCI Chemicals. (n.d.).
- TCI Chemicals. (2025, January 20). 1-tert-Butyl N-(tert-Butoxycarbonyl)
- Sigma-Aldrich. (n.d.). 4-(tert-butoxycarbonylamino)picolinic acid.
- Spectrum Chemical. (2018, July 23).
- Thermo Fisher Scientific. (2010, November 16).
- TCI Chemicals. (2025, March 6). N-(tert-Butoxycarbonyl)
- Fisher Scientific. (n.d.).
- Matrix Scientific. (2017, February 6). 4-(tert-Butoxycarbonylamino)
- Fisher Scientific. (2025, December 18). 4-[(tert-Butoxycarbonylamino)
- BASF. (2026, February 21).
- AK Scientific, Inc. (n.d.).
- Sigma-Aldrich. (2025, April 24).
- TCI Chemicals. (2025, March 3). 4-(tert-Butoxycarbonylamino)
- Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- Northwestern University - Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.
- Santa Cruz Biotechnology. (n.d.).
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Navigating the Safe Handling of 4-(Tert-butoxycarbonylamino)picolinic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among the vast array of building blocks utilized, 4-(Tert-butoxycarbonylamino)picolinic acid, a pyridine derivative, holds significant value. Its unique structure, incorporating a Boc-protected amine and a carboxylic acid on a pyridine ring, makes it a versatile reagent. However, as with any chemical compound, a thorough understanding of its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.
Understanding the Hazard Profile
-
Skin Irritation: Similar Boc-protected amino acids and pyridine derivatives are known to cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation.[1][2][3][4]
-
Respiratory Tract Irritation: As an off-white solid, the dust may cause respiratory irritation.[3][5]
-
Harmful if Swallowed: Ingestion of similar compounds can be harmful.[3][6][7]
Based on these potential hazards, the following personal protective equipment (PPE) and handling procedures are recommended.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 4-(Tert-butoxycarbonylamino)picolinic acid. The following table summarizes the recommended equipment, and the subsequent workflow diagram illustrates the decision-making process for its selection.
| Body Part | Required PPE | Rationale |
| Eyes | Chemical safety goggles | To protect against dust particles and potential splashes. |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during bulk handling or dissolution. |
| Hands | Nitrile or neoprene gloves | These materials offer good resistance to a range of chemicals, including those with pyridine-like structures. Always check the manufacturer's glove compatibility chart. |
| Body | Laboratory coat | To protect skin and clothing from accidental spills. |
| Respiratory | Use in a certified chemical fume hood | To prevent inhalation of dust particles. For situations where a fume hood is not feasible, a NIOSH-approved respirator with a particulate filter may be necessary. |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the experiment's integrity.
1. Preparation and Engineering Controls:
-
Work in a Ventilated Area: Always handle 4-(Tert-butoxycarbonylamino)picolinic acid in a properly functioning and certified chemical fume hood to minimize the inhalation of dust.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
2. Handling the Solid:
-
Avoid Dust Generation: When weighing and transferring the solid, do so carefully to avoid creating dust. Use a spatula and weigh the compound on weighing paper or in a suitable container.
-
Grounding: For larger quantities, take precautionary measures against static discharge.
3. Dissolution:
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Container Choice: Use a container that is appropriate for the volume of solvent and allows for safe stirring or agitation.
4. In Case of a Spill:
-
Small Spills: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: For a larger spill, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: Clean the spill area with a suitable solvent and decontaminant.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing 4-(Tert-butoxycarbonylamino)picolinic acid, including contaminated consumables like gloves and weighing paper, in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The waste container must be labeled with the full chemical name and the associated hazards (e.g., "Irritant").
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal Method: The primary recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize 4-(Tert-butoxycarbonylamino)picolinic acid in your research endeavors, fostering a culture of safety and scientific excellence.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
- Washington State University. Standard Operating Procedure for Pyridine.
- Matrix Scientific. (2017, February 6). Safety Data Sheet: 4-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid.
- ChemSupply Australia. (2024, June 26). Safety Data Sheet: PYRIDINE. ChemSupply Australia.
- Sigma-Aldrich. 4-(tert-butoxycarbonylamino)picolinic acid. Sigma-Aldrich.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Quicktest.
- Fisher Scientific. Safety Data Sheet: 1H-Indole-2-carboxylic acid. Fisher Scientific.
- Apollo Scientific. Safety Data Sheet: (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID. Apollo Scientific.
- Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers. Accio.
- TCI Chemicals. (2024, November 9). Safety Data Sheet: (S)-2-(tert-Butoxycarbonylamino)butyric Acid. TCI Chemicals.
- PENTA. (2024, November 26).
- Acros Organics. (2025, December 18). Safety Data Sheet: Picolinic acid. Acros Organics.
- Fisher Scientific.
- Fisher Scientific. Safety Data Sheet: 4-(Boc-amino)pyridine. Fisher Scientific.
- HPE Support. Safety Guidelines for Handling Chemicals. HPE Support.
- TCI Chemicals. (2025, March 3). Safety Data Sheet: 4-(tert-Butoxycarbonylamino)pyridine. TCI Chemicals.
- Fisher Scientific. Safety Data Sheet: 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester. Fisher Scientific.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
